

molecular weight and formula of 2'-F-Bz-dC Phosphoramidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-F-Bz-dC Phosphoramidite

Cat. No.: B181405

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2'-F-Bz-dC Phosphoramidite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of **2'-F-Bz-dC Phosphoramidite**, a key building block in the synthesis of modified oligonucleotides. Its unique chemical properties make it a valuable reagent in the development of antisense therapies, aptamers, and other nucleic acid-based drugs.

Core Chemical Data

The fundamental chemical properties of **2'-F-Bz-dC Phosphoramidite** are summarized in the table below. This information is critical for accurate experimental planning, including reaction stoichiometry and solution preparation.

Property	Value	References
Molecular Formula	C46H51FN5O8P	[1][2][3][4][5][6]
Molecular Weight	851.90 g/mol	[1][2][3][6]
Appearance	White to light yellow solid	[4][6]
Purity	>98.0% (HPLC)	[4][5][6]
CAS Number	161442-19-9	[1][5][6]

Applications in Oligonucleotide Synthesis

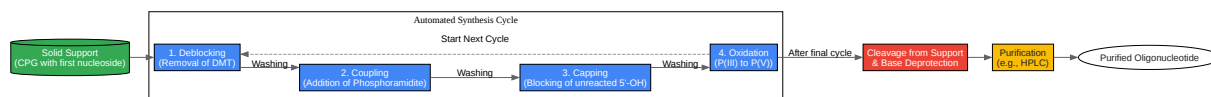
2'-F-Bz-dC Phosphoramidite is a protected nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification offers several advantages over native RNA, including enhanced nuclease resistance and increased binding affinity to target RNA sequences. The benzoyl (Bz) protecting group on the cytidine base is removed during the final deprotection step.

This phosphoramidite is particularly useful in the synthesis of:

- **Antisense Oligonucleotides:** The 2'-fluoro modification can improve the stability and efficacy of antisense drugs designed to modulate gene expression.
- **siRNA:** Incorporating 2'-fluoro nucleotides into small interfering RNAs can enhance their stability in biological fluids.
- **Aptamers:** These structured oligonucleotides can bind to specific molecular targets, and the inclusion of 2'-fluoro modifications can improve their binding affinity and biostability.

General Experimental Workflow

While specific protocols may vary depending on the synthesizer and desired oligonucleotide sequence, the following diagram illustrates a generalized workflow for solid-phase oligonucleotide synthesis using phosphoramidites like **2'-F-Bz-dC Phosphoramidite**.



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Generalized workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol Considerations:

Detailed experimental protocols for the use of **2'-F-Bz-dC Phosphoramidite** are typically provided by the manufacturer and are highly dependent on the specific automated DNA/RNA synthesizer being used. Key steps in the synthesis cycle include:

- **Deblocking:** Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.
- **Coupling:** Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time is often around 3 minutes.
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- **Oxidation:** Conversion of the phosphite triester linkage to a more stable phosphate triester.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. Purification is typically achieved using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). For oligonucleotides containing 2'-fluoro modifications, specific deprotection conditions, such as using ammonium hydroxide/methylamine (AMA) at room temperature for two hours, may be recommended to avoid degradation.

This document is intended for informational purposes for research professionals. For detailed experimental protocols and safety information, please refer to the manufacturer's technical data sheets and safety data sheets.

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- To cite this document: BenchChem. [molecular weight and formula of 2'-F-Bz-dC Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181405#molecular-weight-and-formula-of-2-f-bz-dc-phosphoramidite]

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